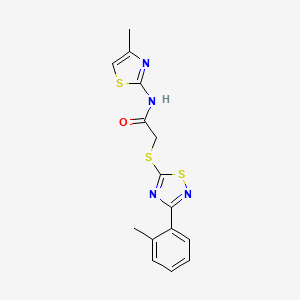![molecular formula C25H21ClN4OS2 B2816865 3-((5-((4-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-59-9](/img/structure/B2816865.png)
3-((5-((4-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a thiazole, a triazole, and a benzyl group. Thiazoles and triazoles are heterocyclic compounds that contain nitrogen and sulfur atoms in their ring structure. They are often found in various pharmaceuticals due to their diverse biological activities .
Molecular Structure Analysis
The presence of multiple aromatic rings (benzene and thiazole) likely contributes to the compound’s stability. The sulfur and nitrogen atoms in the thiazole and triazole rings may participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the sulfur or nitrogen atoms in the thiazole and triazole rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of aromatic rings could increase its stability, while the sulfur and nitrogen atoms could influence its polarity and solubility .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have synthesized various derivatives of 1,2,4-triazole and benzo[d]thiazol compounds, focusing on their potential anticancer and antimicrobial properties. For instance, Rud et al. (2016) developed methods for obtaining new derivatives and established their structure and physical-chemical properties. They plan to study the biological activities of these compounds in further research (Rud, Kaplaushenko, & Kucheryavyi, 2016). Similarly, Sharba et al. (2005) synthesized oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene, aiming to explore their chemical and potentially biological properties (Sharba, Al-Bayati, Aouad, & Rezki, 2005).
Anticancer Properties
Ostapiuk et al. (2015) synthesized a series of compounds evaluated for anticancer activity against 60 cancer lines, showing promising results particularly against melanoma and breast cancer (Ostapiuk, Matiychuk, & Obushak, 2015). This research highlights the potential therapeutic applications of these compounds in oncology.
Antimicrobial and Corrosion Inhibition
Compounds within this chemical class have also been investigated for their antimicrobial properties. For example, Taha (2008) reported on the synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles with potential antimicrobial activity, indicating their relevance in developing new antimicrobial agents (Taha, 2008). Additionally, Yadav et al. (2013) explored the corrosion inhibition performance of benzimidazole derivatives for mild steel in HCl, demonstrating the diverse applications of these compounds beyond biological activities (Yadav, Behera, Kumar, & Sinha, 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[5-[(4-chlorophenyl)methylsulfanyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4OS2/c26-20-12-10-19(11-13-20)17-32-24-28-27-23(29(24)15-14-18-6-2-1-3-7-18)16-30-21-8-4-5-9-22(21)33-25(30)31/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDVRJIGFVVNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NN=C2SCC3=CC=C(C=C3)Cl)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-((4-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

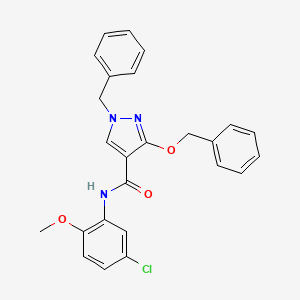
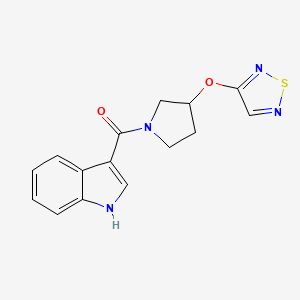
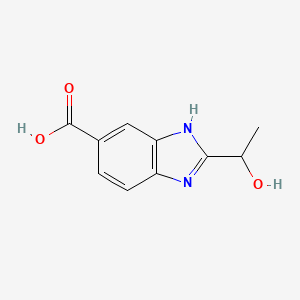
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2816788.png)
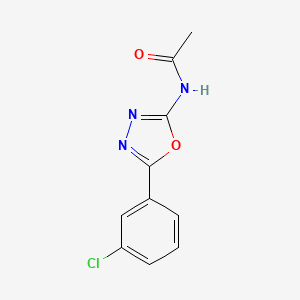
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2816791.png)
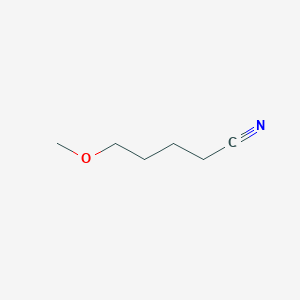
![N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2816794.png)
![4-((1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2816795.png)

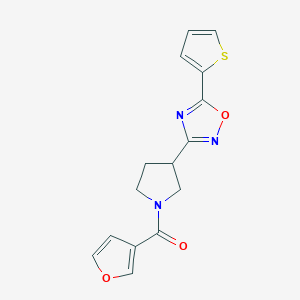
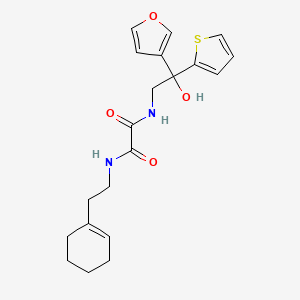
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-propylthiadiazol-5-yl)methanone](/img/structure/B2816801.png)
